molecular formula C66H63B B14076825 tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane CAS No. 492446-96-5

tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane

Cat. No.: B14076825
CAS No.: 492446-96-5
M. Wt: 867.0 g/mol
InChI Key: APSZPLYVGCNUMZ-UHFFFAOYSA-N
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Description

Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane is a boron-containing compound with a complex aromatic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane typically involves the reaction of boron trihalides with corresponding aromatic compounds under controlled conditions. One common method includes the use of boronic acid derivatives and aromatic halides in the presence of a palladium catalyst, facilitating a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atom can form reversible covalent bonds with nucleophilic sites, influencing various biochemical pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane stands out due to its unique combination of steric hindrance and electronic properties, which enhance its stability and reactivity.

Properties

CAS No.

492446-96-5

Molecular Formula

C66H63B

Molecular Weight

867.0 g/mol

IUPAC Name

tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane

InChI

InChI=1S/C66H63B/c1-40-46(7)64(47(8)41(2)61(40)58-34-28-55(29-35-58)52-22-16-13-17-23-52)67(65-48(9)42(3)62(43(4)49(65)10)59-36-30-56(31-37-59)53-24-18-14-19-25-53)66-50(11)44(5)63(45(6)51(66)12)60-38-32-57(33-39-60)54-26-20-15-21-27-54/h13-39H,1-12H3

InChI Key

APSZPLYVGCNUMZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C3=CC=CC=C3)C)C)(C4=C(C(=C(C(=C4C)C)C5=CC=C(C=C5)C6=CC=CC=C6)C)C)C7=C(C(=C(C(=C7C)C)C8=CC=C(C=C8)C9=CC=CC=C9)C)C

Origin of Product

United States

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